![molecular formula C10H13N5O5 B1215949 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One CAS No. 29851-57-8](/img/structure/B1215949.png)

6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

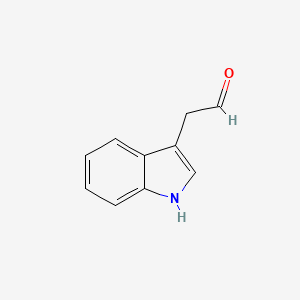

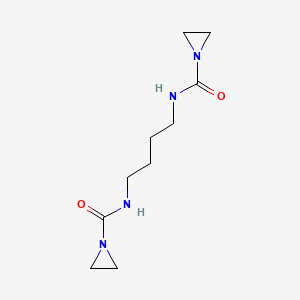

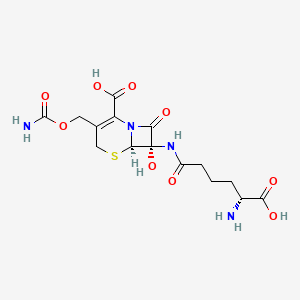

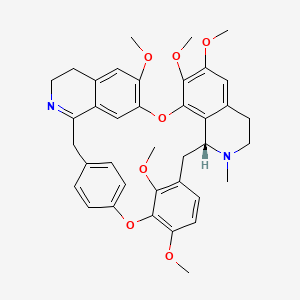

This compound, also known as Xanthosine, is a purine nucleoside. It has a molecular formula of C10H12N4O6 . It plays a role as a metabolite in various organisms, including Saccharomyces cerevisiae, humans, Escherichia coli, and mice . It is functionally related to guanosine .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI representation of the molecule isInChI=1S/C10H12N4O6/c15-1-3-5 (16)6 (17)9 (20-3)14-2-11-4-7 (14)12-10 (19)13-8 (4)18/h2-3,5-6,9,15-17H,1H2, (H2,12,13,18,19)/t3-,5-,6-,9+/m1/s1 . The Canonical SMILES representation is C1=NC2=C (N1C3C (C (C (O3)CO)O)O)NC (=O)NC2=O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.23 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 284.07568412 g/mol and the Monoisotopic Mass is also 284.07568412 g/mol . The Topological Polar Surface Area is 146 Ų .Wissenschaftliche Forschungsanwendungen

Biochemistry - Enzyme Inhibition

Summary of the Application

This compound has been used in the study of enzyme inhibition, particularly in the context of NAD kinase 1 from Listeria monocytogenes . This enzyme plays a crucial role in the regulation of NADP levels, which are important for various cellular processes including oxidative stress response.

Methods of Application

The compound was used in the formation of a complex with NAD kinase 1, which was then studied using X-ray diffraction . The resolution of the diffraction was 2.2901 Å .

Results or Outcomes

The study resulted in the determination of the crystal structure of NAD kinase 1 in complex with the inhibitor . This provides valuable insights into the mechanism of enzyme inhibition and could potentially guide the development of new therapeutic strategies.

Plant Biology - Guanosine Deaminase Study

Summary of the Application

This compound has been used in the study of guanosine deaminase in Arabidopsis thaliana . Guanosine deaminase plays a crucial role in nitrogen recycling and re-utilization in plants .

Methods of Application

The compound was used in the formation of a complex with the guanosine deaminase from Arabidopsis thaliana . The complex was then studied using X-ray diffraction . The resolution of the diffraction was 2.05 Å .

Results or Outcomes

The study resulted in the determination of the crystal structure of the guanosine deaminase in complex with the inhibitor . This provides valuable insights into the mechanism of enzyme inhibition and could potentially guide the development of new therapeutic strategies .

Biochemistry - NAD Kinase Inhibition

Summary of the Application

This compound has been used in the study of NAD kinase inhibition, particularly in Listeria monocytogenes . NAD kinase plays a crucial role in the regulation of NADP levels, which are important for various cellular processes .

Methods of Application

The compound was used in the formation of a complex with NAD kinase from Listeria monocytogenes . The complex was then studied using X-ray diffraction .

Results or Outcomes

The study resulted in the determination of the crystal structure of NAD kinase in complex with the inhibitor . This provides valuable insights into the mechanism of enzyme inhibition and could potentially guide the development of new therapeutic strategies .

Eigenschaften

CAS-Nummer |

29851-57-8 |

|---|---|

Produktname |

6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One |

Molekularformel |

C10H13N5O5 |

Molekulargewicht |

283.24 g/mol |

IUPAC-Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 |

InChI-Schlüssel |

UEHOMUNTZPIBIL-UUOKFMHZSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |

Synonyme |

8-hydroxyadenosine 8-OH-A 8-oxoadenosine 8-oxoAdo |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

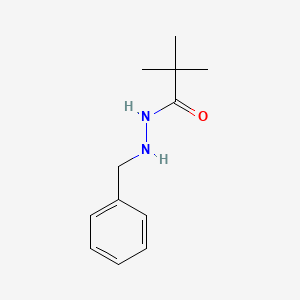

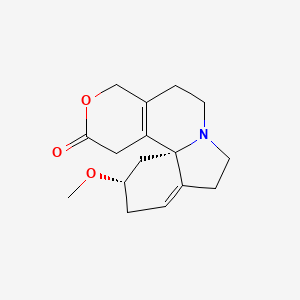

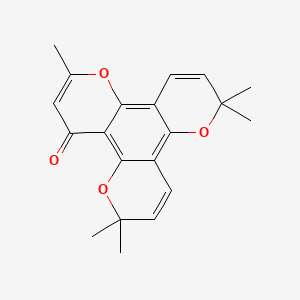

![[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate](/img/structure/B1215890.png)